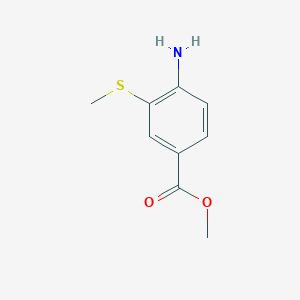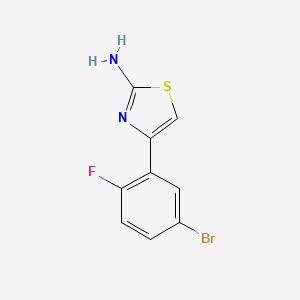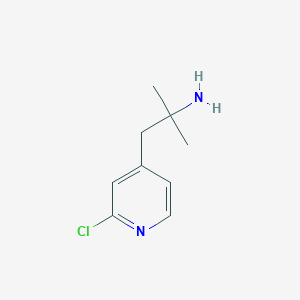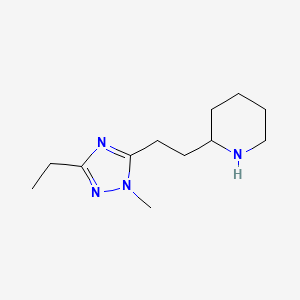
Methyl 4-amino-3-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(methylthio)benzoate is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methylthio group at the 3-position, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(methylthio)benzoate typically involves the following steps:
Nitration and Reduction: The starting material, methyl 3-(methylthio)benzoate, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions.
Esterification: Alternatively, the compound can be synthesized by esterifying 4-amino-3-(methylthio)benzoic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other materials requiring specific functional groups.
Mecanismo De Acción
The mechanism by which Methyl 4-amino-3-(methylthio)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Methyl 4-amino-3-(methylthio)benzoate: vs. The ethylthio derivative has a longer alkyl chain, which can affect its hydrophobicity and reactivity.
This compound: vs. The methoxy derivative has an oxygen atom instead of sulfur, leading to different electronic and steric properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a methylthio group on the benzoate ring, providing a distinct combination of reactivity and interaction potential with various chemical and biological systems.
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
methyl 4-amino-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3 |
Clave InChI |
GZDNQFLQBPXZGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)

![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)





